molecular formula C14H20N2O5S2 B2587869 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide CAS No. 896021-71-9

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide

Cat. No.: B2587869
CAS No.: 896021-71-9
M. Wt: 360.44
InChI Key: LTRRNVOUMSFTHG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide is a complex organic compound with a unique structure that includes a benzamide core, a dimethylsulfamoyl group, and a dioxo-thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through a sulfonation reaction. The dioxo-thiolan ring can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid
  • 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde

Uniqueness

Compared to similar compounds, 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity, biological activity, or physical properties that are advantageous for certain applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)13-6-4-11(5-7-13)14(17)16(3)12-8-9-22(18,19)10-12/h4-7,12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRRNVOUMSFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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